molecular formula C11H11Cl B1365319 7-Chloro-2-ethyl-1H-indene CAS No. 468756-78-7

7-Chloro-2-ethyl-1H-indene

Cat. No. B1365319
M. Wt: 178.66 g/mol
InChI Key: QBWFKUHFFIDVTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06075171

Procedure details

A 12L round-bottom flask was equipped with a mechanical stirrer, thermometer and reflux condenser. 385 g sodium butanoate (3.5 mol) and 2L THF were added to form a slurry. 2.625L lithium diisopropylamide, 2M in heptane/THF/ethyl-benzene (5.25 mol, 50% excess) were added at ambient temperature, and then stirred for 24 hours. Then 705 g 2-chlorobenzyl chloride (4.375 mol, 25% excess) was added, and the reaction stirred for another 24 hours. Once completed, the reaction was quenched by adding 1500 mL H2O, and the solution allowed to separate. The aqueous layer, pH=13, was separated and neutralized by addition of 12N HCl to obtain pH=7.0, at which point a phase separation occurs. 2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer. Synthesis of 2-ethyl-7-chloroindene was completed by the same sequence of reactions and method as described in Example 1, beginning with the addition of SOCl2. See FIGS. 1 and 3. The product, 2-ethyl-7-chloroindene, was obtained by distillation at 110-114° C. under 1-3 mm Hg. Yield was 205 g (33% overall) of a clear, colorless oil.
[Compound]
Name
12L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step Two
[Compound]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.625 L
Type
reactant
Reaction Step Three
Name
heptane THF ethyl-benzene
Quantity
5.25 mol
Type
reactant
Reaction Step Three
Quantity
705 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([O-])(=O)CCC.[Na+].C([N-]C(C)C)(C)C.[Li+].[CH3:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH3:22].C1COCC1.C(C1C=CC=CC=1)C.[Cl:36][C:37]1[CH:44]=CC=C[C:38]=1[CH2:39]Cl.O=S(Cl)Cl>C1COCC1>[CH2:17]([C:18]1[CH2:39][C:38]2[C:20]([CH:19]=1)=[CH:21][CH:22]=[CH:44][C:37]=2[Cl:36])[CH3:16] |f:0.1,2.3,4.5.6|

Inputs

Step One
Name
12L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
385 g
Type
reactant
Smiles
C(CCC)(=O)[O-].[Na+]
Name
2L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.625 L
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
heptane THF ethyl-benzene
Quantity
5.25 mol
Type
reactant
Smiles
CCCCCCC.C1CCOC1.C(C)C1=CC=CC=C1
Step Four
Name
Quantity
705 g
Type
reactant
Smiles
ClC1=C(CCl)C=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
CUSTOM
Type
CUSTOM
Details
to form a slurry
STIRRING
Type
STIRRING
Details
the reaction stirred for another 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the reaction was quenched
ADDITION
Type
ADDITION
Details
by adding 1500 mL H2O
CUSTOM
Type
CUSTOM
Details
to separate
CUSTOM
Type
CUSTOM
Details
The aqueous layer, pH=13, was separated
ADDITION
Type
ADDITION
Details
neutralized by addition of 12N HCl
CUSTOM
Type
CUSTOM
Details
to obtain pH=7.0
CUSTOM
Type
CUSTOM
Details
at which point a phase separation
CONCENTRATION
Type
CONCENTRATION
Details
2-(2-chlorobenzyl) butanoic acid was concentrated in the organic layer
CUSTOM
Type
CUSTOM
Details
Synthesis of 2-ethyl-7-chloroindene

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)C=1CC2=C(C=CC=C2C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.